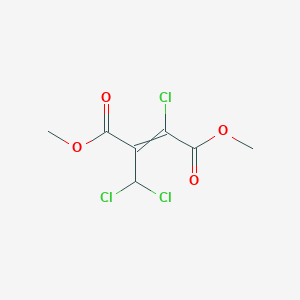
2-Butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester is an organic compound with the molecular formula C5H3Cl3O4. This compound is characterized by the presence of a butenedioic acid backbone with chlorinated substituents. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
The synthesis of 2-butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester typically involves the chlorination of maleic anhydride followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of an acid catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated substituents to less reactive groups.
Substitution: The chlorinated groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester involves its interaction with molecular targets through its chlorinated and ester functional groups. These interactions can lead to various biochemical pathways and effects, depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester include:
Maleic anhydride: A precursor in the synthesis of the compound.
Fumaric acid: An isomer of maleic acid with different chemical properties.
Chloromethyl maleic anhydride: A related compound with similar chlorinated substituents.
The uniqueness of this compound lies in its specific chlorinated and ester functional groups, which confer distinct reactivity and applications .
Properties
CAS No. |
142800-03-1 |
|---|---|
Molecular Formula |
C7H7Cl3O4 |
Molecular Weight |
261.5 g/mol |
IUPAC Name |
dimethyl 2-chloro-3-(dichloromethyl)but-2-enedioate |
InChI |
InChI=1S/C7H7Cl3O4/c1-13-6(11)3(5(9)10)4(8)7(12)14-2/h5H,1-2H3 |
InChI Key |
JLBYWOCUVWNLJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(C(=O)OC)Cl)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


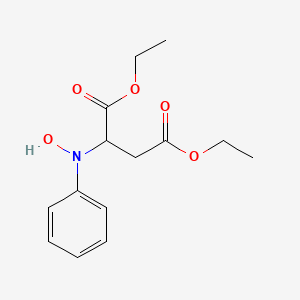
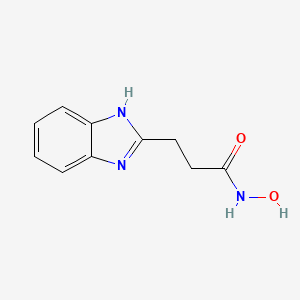
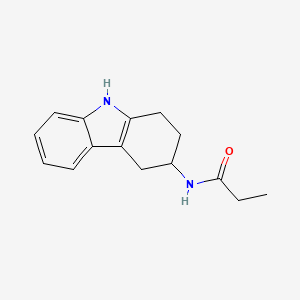
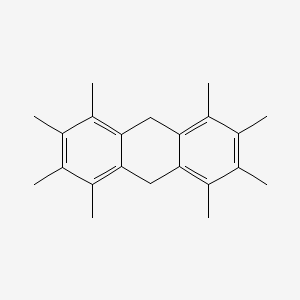
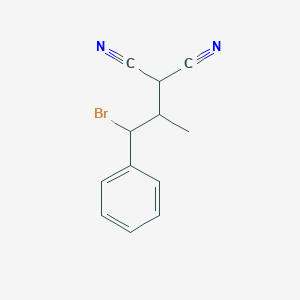
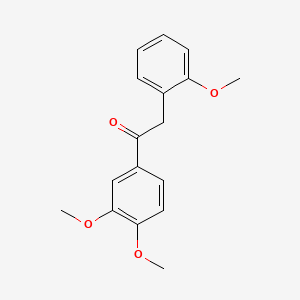
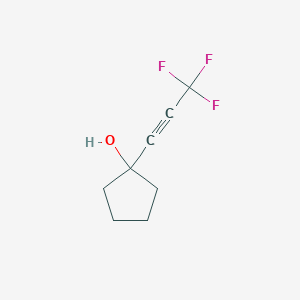
![1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid](/img/structure/B12550730.png)
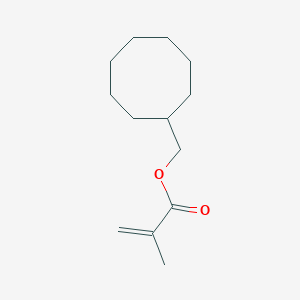
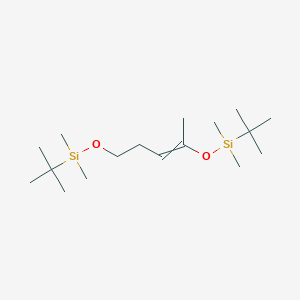
![2-(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)pyrimidin-5-ol](/img/structure/B12550739.png)
![Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]-](/img/structure/B12550746.png)
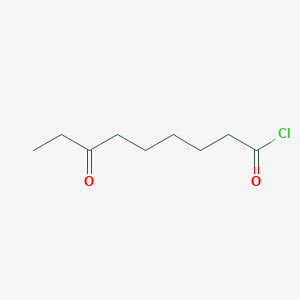
![1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)](/img/structure/B12550760.png)
